benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

Carbohydrate Chemistry Oligosaccharide Synthesis Protecting Group Strategy

The target compound, benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate (CAS 4704-15-8), is the α-methyl glycoside of N-benzyloxycarbonyl (Cbz)-protected D-glucosamine. It belongs to the class of N-protected 2-deoxy-2-aminoglucopyranosides, serving as a key intermediate in oligosaccharide and glycoconjugate synthesis.

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
Cat. No. B12291745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Molecular FormulaC15H21NO7
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)
InChIKeyMXCBPGJIPRBQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-Cbz-α-D-glucosaminide (CAS 4704-15-8) as a Defined Protected Glucosamine Building Block for Glycochemistry


The target compound, benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate (CAS 4704-15-8), is the α-methyl glycoside of N-benzyloxycarbonyl (Cbz)-protected D-glucosamine [1]. It belongs to the class of N-protected 2-deoxy-2-aminoglucopyranosides, serving as a key intermediate in oligosaccharide and glycoconjugate synthesis. The molecule possesses a defined anomeric configuration (α), a methyl glycosidic protecting group at C-1, and a Cbz group on the 2-amino position, providing orthogonal protection strategies . Its molecular formula is C₁₅H₂₁NO₇ with a molecular weight of 327.33 g/mol. Commercial sources typically offer purities of ≥98% .

Why Methyl N-Cbz-α-D-glucosaminide Cannot Be Replaced by Generic N-Cbz-D-Glucosamine or the β-Anomer


The target compound is not a generic glucosamine salt; its precise value lies in its orthogonal protection profile—a stable α-methyl glycoside and a Cbz-amino group—which defines its reactivity, solubility, and stability. Substitution with the free reducing sugar, N-Cbz-D-glucosamine (CAS 16684-31-4), introduces mutarotation and anomeric mixtures, complicating reaction stoichiometry and purification . Using the β-anomer (CAS 4704-17-0) instead of the α-anomer leads to divergent biological recognition and enzymatic stability, as demonstrated by β-N-acetylhexosaminidases that discriminate between anomeric configurations [1]. Similarly, replacing the Cbz group with an N-acetyl or N-Fmoc analogue alters the overall synthetic outcome, with literature showing the Cbz group provides superior yields in glycosylation reactions compared to other N-protecting groups [2]. These fundamental differences make simple interchange of analogs impossible without compromising synthetic efficiency or biological outcome.

Quantitative Differentiation Evidence for Methyl N-Cbz-α-D-glucosaminide Against Closest Analogs


Superior Glycosylation Yields with Cbz Protection Versus Dimethoxycarbonylvinyl

In the synthesis of O-protected gentiobioside hydrohalides, the use of a Cbz (benzyloxycarbonyl) N-protecting group on glucosamine derivatives yielded better overall reaction outcomes compared to a dimethoxycarbonylvinyl protecting group. The target compound inherits this Cbz group, conferring a documented synthetic advantage [1].

Carbohydrate Chemistry Oligosaccharide Synthesis Protecting Group Strategy

Defined α-Anomeric Configuration Ensures Enzymatic Inertness Versus Hydrolyzable β-Anomer

The α-methyl glycoside linkage in the target compound is not a substrate for β-N-acetylhexosaminidases, whereas the corresponding β-anomer is actively hydrolyzed. This is a direct consequence of stereochemical recognition at the anomeric center [1].

Enzyme Assays Anomeric Specificity Glycoside Hydrolases

High Chemical Purity (≥98%) with Defined Single Anomer Specification

The target compound is commercially available at a purity of ≥98% as a single α-anomer, confirmed by HPLC and 1H-NMR. In contrast, the related compound N-Cbz-D-glucosamine (CAS 16684-31-4), which has a free anomeric hydroxyl, exists as an equilibrium mixture of α and β anomers in solution, introducing variability [1].

Chemical Purity Quality Control Synthetic Intermediate

Enhanced Chemical Stability of Methyl Glycoside Over Free Reducing Sugar

The methyl glycosidic bond at the anomeric carbon of the target compound prevents mutarotation and is significantly more resistant to chemical degradation under alkaline conditions compared to the free hemiacetal form of N-Cbz-D-glucosamine. While quantitative hydrolysis rate constants for this specific molecule are not readily available, it is a fundamental principle of carbohydrate chemistry that methyl glycosides are stable to alkali, whereas free reducing sugars undergo isomerization and degradation [1]. This provides a qualitative but definitive stability advantage.

Chemical Stability Mutarotation Glycoside Stability

Target Application Scenarios for Methyl N-Cbz-α-D-glucosaminide Where Analogs Are Insufficient


Synthesis of Complex Heparinoid Oligosaccharides (e.g., Fondaparinux Intermediates)

The target compound is used as a protected glucosamine building block in the synthesis of the Factor Xa anticoagulant fondaparinux and related pentasaccharides. The defined α-methyl glycoside prevents side reactions during the assembly of the oligosaccharide backbone, while the Cbz group can be selectively removed by hydrogenolysis without affecting O-benzyl or O-sulfate protections. The use of a single anomer ensures reproducible stereochemical outcomes in each glycosylation step, a critical requirement in the multi-step synthesis of these complex drugs .

Preparation of Enzymatic Substrate Analogs for β-N-Acetylhexosaminidase Studies

Because the α-methyl glycoside is not a substrate for β-N-acetylhexosaminidases, it serves as an inert negative control or scaffold for designing enzyme inhibitors. Researchers can rely on the compound's stability in biological media to avoid unintended hydrolysis, enabling accurate kinetic measurements. This application is not feasible with the β-anomer, which would be rapidly cleaved, nor with the free sugar, which would equilibrate and introduce mixed signals .

Orthogonal Protection Strategies in Automated Oligosaccharide Synthesizers

In automated solid-phase oligosaccharide synthesis, the orthogonal protection profile of the compound (methyl glycoside and Cbz-amino) allows for selective deprotection and elongation at specific positions. The compound's high crystallinity and chemical purity (≥98%) ensure consistent solubility and reactivity in automated protocols, reducing machine downtime caused by clogs or inconsistent coupling efficiencies. This contrasts with the free sugar analog, N-Cbz-D-glucosamine, whose anomeric mixture complicates automated purification and leads to lower overall yields .

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